molecular formula C25H25N3O4 B2408059 3-(3,4-dimethoxyphenethyl)-1-(2-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 921872-31-3

3-(3,4-dimethoxyphenethyl)-1-(2-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2408059
CAS RN: 921872-31-3
M. Wt: 431.492
InChI Key: YFJGZKZLYHKION-UHFFFAOYSA-N
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Description

The compound is a pyrido[3,2-d]pyrimidin-4(3H)-one derivative . Pyrido[3,2-d]pyrimidin-4(3H)-ones are a class of compounds that have been studied in the field of chemistry . The compound also contains 3,4-dimethoxyphenethyl and 2-methylbenzyl groups.


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the pyrido[3,2-d]pyrimidin-4(3H)-one core and the attached 3,4-dimethoxyphenethyl and 2-methylbenzyl groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, a compound with a similar structure, 3,4-Dimethoxyphenethyl isocyanate, has a molecular weight of 207.23, a refractive index of 1.5360, a boiling point of 295-296 °C, and a density of 1.1370 g/mL at 25 °C .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques: The compound 3-(3,4-dimethoxyphenethyl)-1-(2-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione can be synthesized through various chemical reactions. For example, one study discusses the synthesis of related pyridopyrimidine derivatives, which involves reactions like the condensation of pyrido[1,2-a]pyrimidine-2,4(3H)-dione with different amino components (Rauf et al., 2010).
  • Chemical Properties and Characterization: Investigations into the chemical properties and structural characterization of similar compounds provide insights into the behavior of pyridopyrimidine derivatives. Characterization techniques like NMR and IR spectroscopy are commonly used (Ashraf et al., 2019).

Biological Activity and Applications

  • Herbicidal Activities: Some pyridopyrimidine derivatives demonstrate herbicidal activities. For instance, certain compounds within this class have shown effectiveness against specific plants, highlighting their potential use in agricultural settings (Yang Huazheng, 2013).
  • Pharmaceutical Research: Pyridopyrimidine derivatives are researched for various pharmaceutical applications. The structure and functional groups of these compounds can be modified to explore their therapeutic potential in different medical contexts.

Crystal and Molecular Structure Analysis

  • Crystallography: Studies on the crystal and molecular structures of related pyridopyrimidine compounds provide insights into their solid-state properties. Such analyses are essential for understanding the compound's stability, reactivity, and potential applications in material science (Trilleras et al., 2009).

Synthetic Pathways and Derivatives

  • Synthetic Methods: Various synthetic pathways have been developed for pyridopyrimidine derivatives. These methods offer insights into creating structurally diverse compounds with potentially unique properties (Jatczak et al., 2014).

Mechanism of Action

Target of Action

Related compounds such as pyrido[4,3-d]pyrimidines have been used in the synthesis of tetrahydropteroic acid derivatives . These derivatives are known to interact with various enzymes and receptors, potentially indicating similar targets for our compound of interest.

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific studies. Based on the structural similarity to other pyrido[4,3-d]pyrimidines, it can be hypothesized that it may interact with its targets through a similar mechanism, possibly involving the inhibition or modulation of enzymatic activity .

Biochemical Pathways

Related pyrido[4,3-d]pyrimidines have been implicated in various biochemical pathways, including those involved in cell proliferation, growth, metabolism, motility, and apoptosis . It is plausible that our compound of interest may influence similar pathways.

Result of Action

Related compounds have shown significant antitumor activity against various cancer cell lines , suggesting potential cytotoxic effects for our compound of interest.

properties

IUPAC Name

3-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(2-methylphenyl)methyl]pyrido[3,2-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O4/c1-17-7-4-5-8-19(17)16-28-20-9-6-13-26-23(20)24(29)27(25(28)30)14-12-18-10-11-21(31-2)22(15-18)32-3/h4-11,13,15H,12,14,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFJGZKZLYHKION-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C3=C(C(=O)N(C2=O)CCC4=CC(=C(C=C4)OC)OC)N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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